molecular formula C16H20FN3O3S B12746397 2-Furanmethanamine, N,N-dimethyl-5-(((2-((4-fluoro-2-nitrophenyl)amino)ethyl)thio)methyl)- CAS No. 142744-16-9

2-Furanmethanamine, N,N-dimethyl-5-(((2-((4-fluoro-2-nitrophenyl)amino)ethyl)thio)methyl)-

Katalognummer: B12746397
CAS-Nummer: 142744-16-9
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: NEZXWTGSAGKVIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Furanmethanamine, N,N-dimethyl-5-(((2-((4-fluoro-2-nitrophenyl)amino)ethyl)thio)methyl)- is a complex organic compound with a unique structure that includes a furan ring, a dimethylamino group, and a nitrophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanmethanamine, N,N-dimethyl-5-(((2-((4-fluoro-2-nitrophenyl)amino)ethyl)thio)methyl)- typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. Common reagents used in the synthesis include dimethylamine, furan, and various thiol and nitro compounds. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-Furanmethanamine, N,N-dimethyl-5-(((2-((4-fluoro-2-nitrophenyl)amino)ethyl)thio)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-Furanmethanamine, N,N-dimethyl-5-(((2-((4-fluoro-2-nitrophenyl)amino)ethyl)thio)methyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Furanmethanamine, N,N-dimethyl-5-(((2-((4-fluoro-2-nitrophenyl)amino)ethyl)thio)methyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other furan derivatives and nitrophenyl-containing compounds, such as:

Uniqueness

What sets 2-Furanmethanamine, N,N-dimethyl-5-(((2-((4-fluoro-2-nitrophenyl)amino)ethyl)thio)methyl)- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

142744-16-9

Molekularformel

C16H20FN3O3S

Molekulargewicht

353.4 g/mol

IUPAC-Name

N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-4-fluoro-2-nitroaniline

InChI

InChI=1S/C16H20FN3O3S/c1-19(2)10-13-4-5-14(23-13)11-24-8-7-18-15-6-3-12(17)9-16(15)20(21)22/h3-6,9,18H,7-8,10-11H2,1-2H3

InChI-Schlüssel

NEZXWTGSAGKVIL-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC1=CC=C(O1)CSCCNC2=C(C=C(C=C2)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.